2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents such as ClCF2H under specific conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a significant advancement in the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield difluoromethylated alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include difluoromethylated alcohols, amines, and various substituted oxazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- N-Difluoromethyl amides
- N-Trifluoromethyl amides
Comparison: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds . The presence of the oxazole ring also enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H3F2NO3 |
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Molecular Weight |
163.08 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10) |
InChI Key |
GWLPGZKTBKYNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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